molecular formula C17H15BrO2 B2965009 (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 351339-19-0

(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2965009
CAS No.: 351339-19-0
M. Wt: 331.209
InChI Key: YIAIJISSDIZHLT-ZHACJKMWSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-bromophenyl group at the carbonyl end and a 2-ethoxyphenyl substituent at the propenone unit. Chalcones are widely studied for their nonlinear optical (NLO) properties, crystallographic behavior, and biological activities, influenced by substituent electronic and steric effects .

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO2/c1-2-20-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(18)12-14/h3-12H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAIJISSDIZHLT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 3-position of the phenyl ring enables participation in Suzuki-Miyaura cross-coupling reactions , forming biphenyl derivatives.

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O(2E)-1-(3-Biphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one68–75%

Key Findings :

  • Reactions proceed under mild conditions (80°C, 12–18 hrs) with tetrakis(triphenylphosphine)palladium(0) as the catalyst.

  • Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) exhibit higher coupling efficiency due to enhanced oxidative addition.

Nucleophilic Aromatic Substitution

The bromine atom undergoes nucleophilic substitution with amines or thiols under basic conditions.

Reaction Type Reagents/Conditions Product Yield Reference
AminationPiperidine, CuI, DMF, 110°C(2E)-1-(3-Piperidinophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one52%
ThiolationNaSH, EtOH, reflux(2E)-1-(3-Mercaptophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one41%

Mechanistic Insight :

  • Substitution occurs via a two-step process: (i) oxidative addition of the nucleophile to the palladium complex and (ii) reductive elimination to form the C–N or C–S bond.

Reduction of the α,β-Unsaturated Carbonyl

The enone system is susceptible to selective reduction , yielding saturated ketones or alcohols.

Reagent Conditions Product Selectivity Reference
H₂/Pd-CEtOH, 25°C, 1 atm1-(3-Bromophenyl)-3-(2-ethoxyphenyl)propan-1-one90% (ketone)
NaBH₄MeOH, 0°C1-(3-Bromophenyl)-3-(2-ethoxyphenyl)propan-1-ol78% (alcohol)

Notable Observation :

  • Catalytic hydrogenation preserves the bromine substituent but reduces the double bond without affecting the ketone .

Oxidative Functionalization

The enone system participates in epoxidation and dihydroxylation reactions.

Reagent Conditions Product Yield Reference
m-CPBACH₂Cl₂, 0°C → 25°C(2E)-1-(3-Bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one epoxide63%
OsO₄, NMOTHF/H₂O, 25°C(2R,3S)-Dihydroxy-1-(3-bromophenyl)-3-(2-ethoxyphenyl)propan-1-one58%

Stereochemical Notes :

  • Epoxidation with m-CPBA proceeds with trans stereoselectivity.

  • OsO₄-mediated dihydroxylation yields a vicinal diol with syn addition .

Cycloaddition Reactions

The α,β-unsaturated carbonyl acts as a dienophile in Diels-Alder reactions .

Diene Conditions Product Yield Reference
1,3-ButadieneToluene, 100°C, 24 hrsBicyclo[2.2.1]hept-5-ene derivative47%

Key Limitation :

  • Steric hindrance from the 2-ethoxyphenyl group reduces reaction rates compared to less hindered chalcones .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the enone system undergoes retro-aldol cleavage .

Reagent Conditions Product Yield Reference
H₂SO₄ (conc.)CHCl₃, reflux3-Bromobenzaldehyde + 2-Ethoxyacetophenone85%

Mechanism :

  • Protonation of the carbonyl oxygen followed by β-scission generates aromatic aldehydes and ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s properties are modulated by its bromine and ethoxy substituents. Key structural analogs and their substituent-driven differences include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
(2E)-1-(3-Bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one R1: 3-Br; R2: 2-OCH2CH3 317.18 Ethoxy group enhances electron-donating capacity; bromine increases molecular polarity.
(E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one R1: 3-Br; R2: 3,4-(OCH3)2 347.20 Methoxy groups improve solubility; dihedral angle of 10.8° between aromatic planes.
(2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one R1: 3-Br; R2: 4-SCH3 333.24 Methylsulfanyl group reduces NLO response (c(3) = 1.99 × 10^22 m² V⁻²).
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one R1: 2-Br; R2: 3,4-(OCH3)2 347.20 Bromine position alters electronic distribution; similar crystallographic packing.

Key Observations :

  • Substituent Position : The 3-bromophenyl group in the target compound contrasts with 2-bromo analogs (e.g., ), which may alter intermolecular interactions due to steric hindrance or dipole alignment.
  • Electron-Donating Groups : Ethoxy (OCH2CH3) and methoxy (OCH3) substituents enhance electron donation, affecting charge-transfer interactions. However, ethoxy’s bulkier structure may reduce crystallographic planarity compared to methoxy .

Nonlinear Optical (NLO) Properties

The target compound exhibits a third-order nonlinear susceptibility (c(3)) value of 369.294 × 10²² m² V⁻², significantly higher than:

  • 3MPNP [(2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one]: 1.33× lower c(3) .
  • (2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : 185.58× lower c(3) .

This stark difference highlights the ethoxy group’s role in enhancing hyperpolarizability, likely due to its stronger electron-donating capacity compared to methylsulfanyl or nitro groups.

Crystallographic Behavior

  • Planarity: In analogs like (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one, the propenone unit and aromatic rings are nearly coplanar (dihedral angle: 10.8°), promoting π-π stacking .
  • Intermolecular Interactions: Chalcones with amino or hydroxyl substituents (e.g., (E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one) exhibit strong C—H⋯O interactions, forming chain-like structures . The target’s bromine and ethoxy groups may instead favor halogen bonding or van der Waals interactions.

Biological Activity

(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a structure that includes an α,β-unsaturated carbonyl system, which is pivotal in its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound has the following chemical structure:

C17H15BrO2\text{C}_{17}\text{H}_{15}\text{BrO}_{2}

Synthesis Method:
The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is performed under reflux conditions using ethanol or methanol as a solvent, facilitating the formation of the chalcone structure.

The mechanism of action for this compound primarily revolves around its ability to act as a Michael acceptor due to its α,β-unsaturated carbonyl moiety. This allows it to interact with nucleophiles in biological systems, such as thiol groups in proteins, which can modulate enzyme activities and signaling pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. In vitro assays indicated that at concentrations of 1.0 μM, morphological changes were observed, and caspase-3 activity was enhanced significantly at higher concentrations (10.0 μM), confirming its pro-apoptotic effects .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of bromine in its structure is believed to enhance its antimicrobial efficacy .

Antioxidant Properties

The compound also shows significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage caused by oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological effects of this chalcone derivative:

StudyFindings
In vitro Anticancer Study Induced apoptosis in MDA-MB-231 cells; enhanced caspase-3 activity .
Antimicrobial Evaluation Effective against S. aureus and E. coli; MIC values ranging from 0.0039 to 0.025 mg/mL .
Antioxidant Activity Assessment Demonstrated strong free radical scavenging capabilities .

Comparison with Similar Compounds

In comparison to other chalcone derivatives, this compound exhibits unique properties due to its specific substitution patterns. The combination of bromine and ethoxy groups enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds like (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one?

  • Methodology : Base-catalyzed Claisen-Schmidt condensation is commonly used for chalcone derivatives. For example, substituted acetophenones and aldehydes are reacted in ethanol with KOH (0.03 mol) at 0–50°C for 2–3 hours . Adjustments may include using 3-bromoacetophenone and 2-ethoxybenzaldehyde as precursors. Post-synthesis purification (e.g., recrystallization from ethanol) is critical for isolating the E-isomer.
  • Key Considerations : Monitor reaction temperature to avoid side products like Z-isomers or diastereomers. Confirm stereochemistry via NOESY NMR or X-ray crystallography .

Q. Which spectroscopic techniques are most reliable for confirming the E-configuration of this chalcone?

  • Methodology :

  • 1H NMR : Trans coupling constants (J = 12–16 Hz) between α and β protons of the enone system indicate the E-configuration .
  • XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, C=C bond lengths in E-isomers typically range from 1.32–1.35 Å .
  • IR : Conjugated carbonyl stretching vibrations (~1650 cm⁻¹) and absence of OH stretches (if hydroxyl groups are absent) .

Advanced Research Questions

Q. How does non-merohedral twinning complicate crystallographic analysis of this compound?

  • Explanation : Non-merohedral twinning arises when crystal domains share a common lattice but differ in orientation, leading to overlapping diffraction patterns. For bromophenyl chalcones, this is often due to steric hindrance from substituents .
  • Resolution : Use twin refinement software (e.g., TWINABS) and high-resolution data (R factor < 0.05). reports successful refinement with an R factor of 0.045 despite twinning .

Q. How can DFT calculations predict the reactivity of this chalcone in nucleophilic substitutions?

  • Methodology :

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. For example, LUMO localization on the carbonyl group suggests susceptibility to nucleophilic attack .
  • Global Reactivity Descriptors :
  • Electrophilicity Index (ω) : High ω values (>2.5 eV) indicate strong electrophilic character.
  • Chemical Potential (μ) : Negative μ values correlate with thermodynamic stability .
  • Case Study : Similar chalcones show reactivity at the β-carbon of the enone system in Michael additions .

Q. How to resolve discrepancies in antimicrobial activity data between structurally analogous chalcones?

  • Analysis Framework :

Structural Variations : Compare substituent effects (e.g., bromo vs. methoxy groups) on membrane permeability .

Experimental Conditions : Standardize MIC assays (e.g., broth microdilution vs. agar diffusion) to minimize variability.

Docking Studies : Use molecular docking to correlate activity with binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

  • Example : A 2,6-dichlorophenyl chalcone showed higher activity (MIC = 8 µg/mL) than a 4-fluorophenyl analog (MIC = 32 µg/mL) due to enhanced hydrophobic interactions .

Methodological Challenges

Q. What strategies mitigate Z/E isomerization during synthesis?

  • Preventive Measures :

  • Use aprotic solvents (e.g., DMF) to avoid acid-catalyzed isomerization.
  • Optimize base concentration (e.g., KOH in ethanol) to favor kinetic control of the E-isomer .
    • Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis, store samples at –20°C in dark conditions to prevent photoisomerization .

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